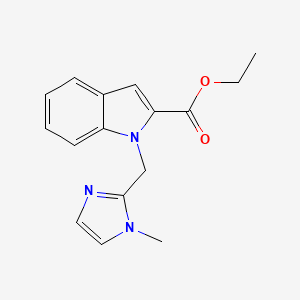

Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate

Description

Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole core substituted at the 1-position with a methylene-linked 1-methylimidazole moiety and at the 2-position with an ethyl ester group. This structure combines pharmacophoric elements of indole (a privileged scaffold in drug discovery) and imidazole (known for hydrogen bonding and metal coordination).

The compound’s structural complexity may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C16H17N3O2 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

ethyl 1-[(1-methylimidazol-2-yl)methyl]indole-2-carboxylate |

InChI |

InChI=1S/C16H17N3O2/c1-3-21-16(20)14-10-12-6-4-5-7-13(12)19(14)11-15-17-8-9-18(15)2/h4-10H,3,11H2,1-2H3 |

InChI Key |

YBHMEJYYTNFENW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1CC3=NC=CN3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a condensation reaction between glyoxal and ammonia or primary amines.

Esterification: The final step involves the esterification of the carboxylic acid group on the indole ring with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can be crucial in enzyme inhibition or activation pathways.

Comparison with Similar Compounds

Structural Isomers and Positional Substitution Effects

A key structural analog is ethyl 5-(1-methyl-1H-imidazol-5-yl)-1H-indole-2-carboxylate (), which differs in the position of the imidazole substituent (5-position vs. 1-position in the target compound). This positional isomerism significantly alters molecular geometry and electronic distribution. The target compound’s 1-substituted imidazole may sterically hinder interactions at the indole’s nitrogen, whereas the 5-substituted analog allows greater conformational flexibility. Such differences can influence binding affinities to biological targets, solubility, and metabolic stability.

Table 1: Structural Comparison of Indole-Imidazole Derivatives

Isoxazole vs. Imidazole Hybrids

Replacing the imidazole with an isoxazole ring, as in Ethyl 1-((3-phenylisoxazol-5-yl)methyl)-1H-indole-2-carboxylate (), reduces basicity due to the oxygen atom in isoxazole. This substitution correlates with weak antibacterial and anticancer activities in vitro. In contrast, the target compound’s imidazole—a stronger base—may enhance interactions with acidic residues in enzyme active sites, though biological data for the target compound are lacking in the evidence.

Benzimidazole Derivatives

Compounds like N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide () feature a benzimidazole group instead of imidazole. However, the target compound’s smaller imidazole substituent may offer better solubility and metabolic stability, critical for oral bioavailability.

Table 2: Pharmacological and Physicochemical Comparisons

Simpler Imidazole Esters

Ethyl 1-methyl-1H-imidazole-2-carboxylate () lacks the indole moiety, resulting in lower molecular weight (MW = 168.17 g/mol) and higher solubility in polar solvents compared to the target compound (MW ≈ 311.3 g/mol).

Biological Activity

Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on the biological activity of this compound, with a focus on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

Ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate features an indole core, which is known for its diverse biological properties. The synthesis typically involves the reaction of indole derivatives with imidazole-containing reagents, leading to the formation of this complex structure. The specific synthetic pathway can vary, but it generally includes steps such as acylation and esterification to yield the final product.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Research indicates that compounds containing indole structures can exhibit significant anticancer properties. For instance, similar indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The apoptosis-inducing capabilities of these compounds often correlate with increased caspase activity, suggesting a mechanism involving programmed cell death .

- Antimicrobial Properties : Indole derivatives are also noted for their antibacterial and antifungal activities. Compounds similar to ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Kinase Inhibition : Some studies suggest that indole-based compounds may act as inhibitors of specific kinases involved in cell signaling pathways, potentially disrupting processes such as tumor growth and metastasis .

Anticancer Activity

A notable study evaluated the cytotoxic effects of various indole derivatives, including those structurally related to ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate. The results indicated that at concentrations as low as 10 μM, these compounds could significantly reduce cell viability in cancer cell lines through apoptosis induction .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 10 | Apoptosis |

| Compound B | HepG2 | 8 | Apoptosis |

| Ethyl Indole Derivative | A549 | <5 | Cell Cycle Arrest |

Antimicrobial Activity

In another study focusing on antimicrobial properties, ethyl 1-((1-methyl-1H-imidazol-2-yl)methyl)-1H-indole-2-carboxylate was tested against various pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, showcasing its potential as a therapeutic agent in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.